4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine
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Overview
Description
4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through nucleophilic substitution reactions.
Incorporation of the Methylthio Group: The methylthio group can be introduced using thiolation reactions with methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-(methylthio)pyridine: Lacks the cyclopropoxy group.
5-Cyclopropoxy-2-(methylthio)pyridine: Lacks the tert-butyl group.
4-Tert-butyl-5-cyclopropoxy-pyridine: Lacks the methylthio group.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and methylthio groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19NOS |
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Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)10-7-12(16-4)14-8-11(10)15-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
OWQCLCZUZUZXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1OC2CC2)SC |
Origin of Product |
United States |
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